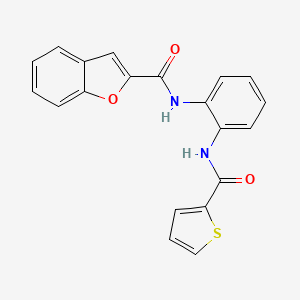

N-(2-(thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(17-12-13-6-1-4-9-16(13)25-17)21-14-7-2-3-8-15(14)22-20(24)18-10-5-11-26-18/h1-12H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHZZBGCFBNXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(thiophene-2-carboxamido)phenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in neurodegenerative diseases such as Alzheimer's. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a thiophene ring, a benzofuran moiety, and an amide linkage. The synthesis typically involves multiple steps, including the formation of thiophene-2-carboxylic acid, amidation to produce thiophene-2-carboxamide, and subsequent coupling with benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with specific proteins involved in critical signaling pathways, such as the MAPK/ERK pathway, which is pivotal in cell proliferation and survival . Additionally, it has potential applications in modulating amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly kinases and proteases. For example, it has been investigated for its ability to inhibit Aβ42 aggregation, with studies showing significant concentration-dependent inhibition .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

3. Neuroprotection

In cellular models, this compound has shown neuroprotective effects against Aβ42-induced cytotoxicity. Compounds similar to this have been reported to rescue neuronal cells from Aβ-mediated toxicity .

4. Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. It may influence cancer cell proliferation through its action on specific signaling pathways related to tumor growth .

Case Studies

Several studies have explored the biological activities of related compounds:

- Aβ Aggregation Modulation : A study on benzofuran and benzothiophene derivatives highlighted their ability to either inhibit or promote Aβ42 fibrillogenesis depending on their substituents. This underscores the importance of structural variations in determining biological activity .

- Neuroprotective Effects : Research involving mouse hippocampal HT22 neuronal cells demonstrated that certain derivatives could significantly protect against Aβ42-induced cytotoxicity, reinforcing the potential of these compounds in treating neurodegenerative diseases .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibits Aβ aggregation; Anti-inflammatory; Neuroprotective | Enzyme inhibition; Modulation of signaling pathways |

| Benzofuran derivatives | Variable effects on Aβ aggregation | Structural dependence on substituents |

| Benzothiophene derivatives | Similar modulation of Aβ aggregation | Structural dependence on substituents |

Scientific Research Applications

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules, particularly in heterocyclic chemistry.

- Biology It is investigated for its potential as an enzyme inhibitor, especially targeting kinases and proteases.

- Medicine It is explored for its anti-inflammatory, anticancer, and antimicrobial properties. Studies also explore N‐phenylbenzofuran‐2‐carboxamide and N‐phenylbenzo[ b]thiophene‐2‐carboxamide derivatives as amyloid-beta aggregation modulators . These compounds can modulate Aβ42 aggregation kinetics, either preventing or promoting fibrillogenesis, depending on the substituents at the phenyl ring . For instance, a methoxyphenol moiety inhibits, while a 4‐methoxyphenyl moiety promotes Aβ42 fibrillogenesis .

- Industry It is utilized in developing organic semiconductors and materials for electronic devices because of its stable aromatic structure.

Mechanism of Action

The compound interacts with specific molecular targets:

- Enzyme Inhibition It binds to the active sites of enzymes, inhibiting their activity, which is relevant for kinases and proteases involved in cancer and inflammatory pathways.

- Pathways It affects signaling pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.

Industrial Production

Industrial production involves optimizing synthetic routes to maximize yield and purity, scaling up reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions.

Benzofuran-2-Carboxamides as Aβ42 Modulators

N‐phenylbenzofuran‐2‐carboxamide and N‐phenylbenzo[ b]thiophene‐2‐carboxamide derivatives can modulate Aβ42 aggregation . Some derivatives inhibit Aβ42 aggregation, while others accelerate Aβ42 fibrillogenesis . These modulators can rescue mouse hippocampal HT22 neuronal cells from Aβ42 mediated cytotoxicity .

N‐phenylbenzofuran‐2‐carboxamide derivatives exhibit disaggregation activity and can modulate amyloid fibrillogenesis . The presence of a methoxyphenol moiety provides inhibition, and a 4‐methoxyphenyl moiety promotes Aβ42 fibrillogenesis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electronic and Steric Effects

- Nitro vs. Thiophene Substituents: The nitro group in N-(2-nitrophenyl)furan-2-carboxamide introduces strong electron-withdrawing effects, reducing planarity due to intramolecular N–H⋯O interactions .

- Ethyl vs. Methoxy Groups : The ethyl group in N-(2-ethylphenyl)-1-benzofuran-2-carboxamide increases lipophilicity, while the methoxy group in N-(2-methoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide offers moderate polarity, influencing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.